1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound belonging to the pyrazolopyridine family It is distinguished by its multifaceted structure which includes a 2-chlorobenzyl group, a difluoromethyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multiple steps starting from readily available precursors. The common approach is as follows:
Step 1 Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure is synthesized through a condensation reaction between appropriate pyridine and pyrazole derivatives under acidic conditions.
Step 2 Substituent Introduction: The chlorobenzyl, difluoromethyl, and thienyl groups are introduced via nucleophilic substitution reactions. These steps often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves high-temperature and high-pressure conditions, with careful control of reaction times to prevent decomposition or unwanted side reactions. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced with other nucleophiles (e.g., amines, thiols) using conditions like reflux with nucleophilic reagents.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Bases: NaH, K2CO3
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Amines, thiols
Scientific Research Applications
Chemistry
This compound is utilized as a key intermediate in the synthesis of more complex molecules. Its unique structural features allow it to act as a versatile building block in organic synthesis.
Biology
Researchers study its biological activity, particularly its potential as an enzyme inhibitor. It has shown promise in inhibiting certain protein kinases, making it a candidate for anti-cancer drugs.
Medicine
In the pharmaceutical industry, this compound is explored for its therapeutic properties
Industry
In agrochemicals, it is evaluated for its efficacy as a pesticide due to its ability to disrupt specific biological pathways in pests.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of the enzyme, blocking its activity. This inhibition can lead to the disruption of key signaling pathways involved in cell growth and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-4-methyl-3-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
1-(2-bromobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Compared to similar compounds, 1-(2-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine exhibits enhanced stability and specificity in its biological activity. The presence of the difluoromethyl group is particularly significant, as it contributes to better metabolic stability and improved pharmacokinetic properties.
There you have it—a deep dive into the fascinating world of this compound!
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3S/c1-11-17-13(18(21)22)9-15(16-7-4-8-26-16)23-19(17)25(24-11)10-12-5-2-3-6-14(12)20/h2-9,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKLFILPCXCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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